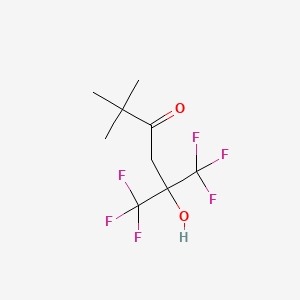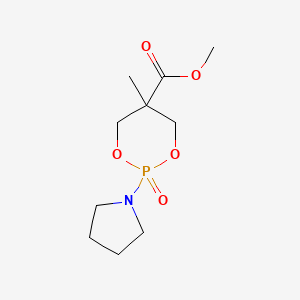![molecular formula C19H28N8O15P2 B14688771 [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 29629-69-4](/img/structure/B14688771.png)
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate” is a complex organic molecule with significant biological importance. It is a nucleotide, which is a building block of nucleic acids like DNA and RNA. Nucleotides play crucial roles in cellular processes, including energy transfer, signal transduction, and as precursors for nucleic acid synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the phosphorylation of nucleosides. The process begins with the protection of hydroxyl groups on the nucleoside, followed by selective phosphorylation at the 5’ position. Common reagents used in this process include phosphorus oxychloride (POCl3) and triethylamine. The reaction is usually carried out in an anhydrous solvent like pyridine under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of nucleotides involves large-scale chemical synthesis or biotechnological methods. Chemical synthesis is similar to laboratory methods but optimized for scale, using automated synthesizers and continuous flow reactors. Biotechnological methods involve the use of microbial fermentation, where genetically engineered microorganisms produce nucleotides through metabolic pathways. These methods are often more sustainable and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nucleoside analogs with different functional groups.
Aplicaciones Científicas De Investigación
The compound has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleic acid analogs and other complex organic molecules.
Biology: Essential for studying cellular processes, including DNA replication, transcription, and translation.
Medicine: Used in the development of antiviral and anticancer drugs. Nucleotide analogs are often used as therapeutic agents.
Industry: Employed in the production of diagnostic reagents and as additives in food and cosmetics.
Mecanismo De Acción
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases.
Pathways Involved: It participates in metabolic pathways like the pentose phosphate pathway and nucleotide salvage pathways. The compound is incorporated into nucleic acids, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide involved in energy transfer.
Cytidine Monophosphate (CMP): A nucleotide involved in RNA synthesis.
Guanosine Monophosphate (GMP): A nucleotide involved in signal transduction.
Uniqueness
The compound is unique due to its specific structure, which allows it to participate in a wide range of biochemical processes. Its ability to form hydrogen bonds and interact with enzymes makes it a versatile molecule in both research and therapeutic applications.
Propiedades
Número CAS |
29629-69-4 |
|---|---|
Fórmula molecular |
C19H28N8O15P2 |
Peso molecular |
670.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.C9H14N3O8P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1 |
Clave InChI |
XTHKBRFWMBUWFM-ZLOOHWKQSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Números CAS relacionados |
26182-06-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


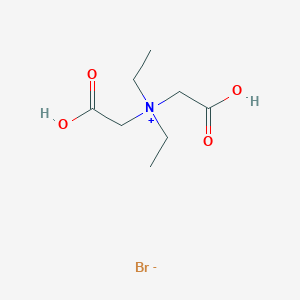

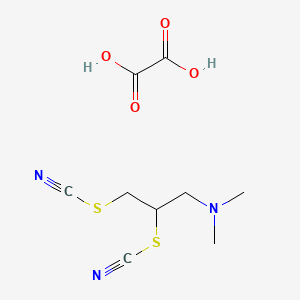
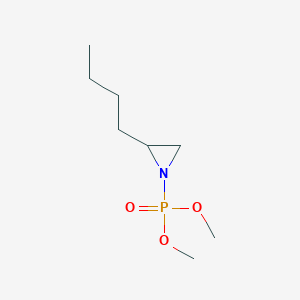
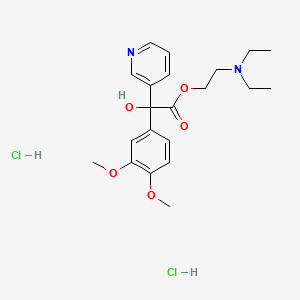
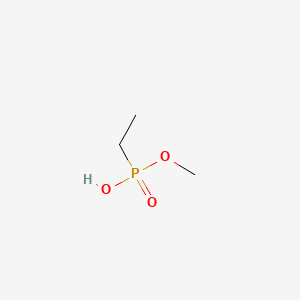


![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)
